molecular formula C6H10F4O2 B14243254 Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- CAS No. 429674-57-7

Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro-

Cat. No.: B14243254
CAS No.: 429674-57-7
M. Wt: 190.14 g/mol
InChI Key: TZJYZNSTKZRPGP-UHFFFAOYSA-N
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Description

Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- is an organic compound with the molecular formula C6H10F4O2 It is characterized by the presence of two ethoxy groups and four fluorine atoms attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- typically involves the reaction of ethane derivatives with fluorinating agents. One common method is the reaction of 1,2-dihaloethanes with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require elevated temperatures and anhydrous conditions to ensure the complete substitution of halogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethane derivatives with fewer fluorine atoms.

    Substitution: Formation of new compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their chemical stability and reactivity.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- exerts its effects involves the interaction of its fluorine atoms with molecular targets. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethane, 1,1,2,2-tetrafluoro-: Similar in structure but lacks the ethoxy groups.

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Contains additional fluorinated groups, used in different applications.

Uniqueness

Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- is unique due to the presence of both ethoxy and fluorine groups, which confer distinct chemical properties

Properties

CAS No.

429674-57-7

Molecular Formula

C6H10F4O2

Molecular Weight

190.14 g/mol

IUPAC Name

1,2-diethoxy-1,1,2,2-tetrafluoroethane

InChI

InChI=1S/C6H10F4O2/c1-3-11-5(7,8)6(9,10)12-4-2/h3-4H2,1-2H3

InChI Key

TZJYZNSTKZRPGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(OCC)(F)F)(F)F

Origin of Product

United States

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